正十一烷基 β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

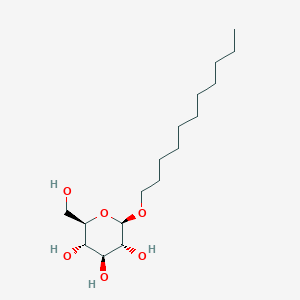

N-Undecyl beta-D-glucopyranoside is a non-ionic surfactant that is widely used in scientific research applications. It is a glycoside that is synthesized from glucose and undecanol. This surfactant is known for its ability to solubilize proteins, lipids, and other hydrophobic molecules. It has been used in various fields of research, including biochemistry, biophysics, and cell biology.

科学研究应用

液晶性质:正十一烷基 β-D-吡喃葡萄糖苷表现出显着的液晶性质。例如,已经发现具有正己基和更长的烷基链的化合物是向列型,其中正十一烷基衍生物表现出最大的液晶范围。该特性表明在材料科学和纳米技术中的潜在应用 (Doren 等人,1989 年)。

生化中的表面活性剂性质:正十一烷基 β-D-吡喃葡萄糖苷和相关化合物,如辛基和十二烷基 β-D-吡喃葡萄糖苷,是有效的非离子增溶剂,用于膜蛋白。它们的性质使它们在一般膜蛋白和细胞色素氧化酶的研究中很有用,因为它们在这些洗涤剂中的活性接近生理状态 (Rosevear 等人,1980 年)。

分析化学中的手性分离:正十一烷基 β-D-吡喃葡萄糖苷基表面活性剂已用于胶束电动毛细管色谱法中,用于分离对映异构体。这些表面活性剂扩展了毛细管电泳作为手性分离工具的实用性 (Tickle 等人,1994 年)。

生物技术中的酶促合成:使用来自 Candida molischiana 的 β-葡萄糖苷酶,十二烷基 β-D-吡喃葡萄糖苷的酶促合成证明了正十一烷基 β-D-吡喃葡萄糖苷和相关化合物在生物技术应用中的潜力,特别是在具有成本效益和环境友好的合成方法 (Guéguen 等人,1995 年)。

医学中的诊断应用:正十一烷基 β-D-吡喃葡萄糖苷衍生物已在戈谢病的诊断中得到探索,利用基于葡萄糖苷(如 4-甲基伞形花素-β-D-吡喃葡萄糖苷)的荧光测定法,该方法对酶促测定和载体检测有效 (Daniels & Glew,1982 年)。

作用机制

Target of Action

n-Undecyl beta-D-glucopyranoside, also known as (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(undecyloxy)tetrahydro-2H-pyran-3,4,5-triol, is primarily used as a detergent for membrane protein crystallization . The primary targets of this compound are integral membrane proteins, which play crucial roles in the transport of charged and large chemicals in and out of the cell .

Mode of Action

The interaction of n-Undecyl beta-D-glucopyranoside with its targets involves the extraction of these proteins from the membrane, a step typically achieved by the application of detergents . This compound provides a special environment mimicking the membrane to keep the extracted protein stable .

Biochemical Pathways

The biochemical pathways affected by n-Undecyl beta-D-glucopyranoside are those involving membrane proteins. By extracting these proteins and providing a stable environment for them, this compound facilitates the structural analysis of these proteins .

Pharmacokinetics

It is known that this compound is used in non-aqueous reaction systems, such as organic solvents and ionic liquids .

Result of Action

The molecular and cellular effects of n-Undecyl beta-D-glucopyranoside’s action primarily involve the extraction and stabilization of membrane proteins. This facilitates the structural analysis of these proteins, which is crucial for understanding their functions and roles in various biological processes .

Action Environment

The action, efficacy, and stability of n-Undecyl beta-D-glucopyranoside can be influenced by various environmental factors. For instance, the use of this compound in non-aqueous reaction systems, such as organic solvents and ionic liquids, can affect its ability to extract and stabilize membrane proteins .

属性

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-undecoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O6/c1-2-3-4-5-6-7-8-9-10-11-22-17-16(21)15(20)14(19)13(12-18)23-17/h13-21H,2-12H2,1H3/t13-,14-,15+,16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDAPNVYSDTSFM-NQNKBUKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

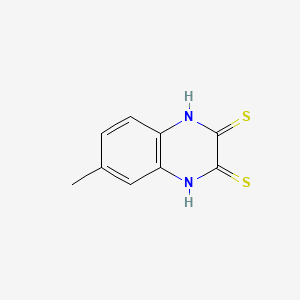

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)